2-Amino-5-benzylthiophene-3-carboxamide
CAS No.: 383382-37-4
Cat. No.: VC21288720
Molecular Formula: C12H12N2OS
Molecular Weight: 232.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383382-37-4 |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.3 g/mol |
| IUPAC Name | 2-amino-5-benzylthiophene-3-carboxamide |
| Standard InChI | InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) |
| Standard InChI Key | MLMZWPGWTMIMON-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N |
Introduction
Structural and Physical Properties
2-Amino-5-benzylthiophene-3-carboxamide features a thiophene core with strategically positioned functional groups that contribute to its chemical behavior and biological activities. The molecular structure consists of a five-membered thiophene ring with one sulfur atom, an amino group at position 2, a carboxamide function at position 3, and a benzyl substituent at position 5.
Table 1: Physical and Chemical Properties of 2-Amino-5-benzylthiophene-3-carboxamide
| Property | Value |
|---|---|
| CAS Number | 383382-37-4 |
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.3 g/mol |
| SMILES | C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N |
| InChI | InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) |
| InChIKey | MLMZWPGWTMIMON-UHFFFAOYSA-N |
The compound's structural characteristics can be further understood through predicted collision cross-section values, which provide insights into its three-dimensional conformation and behavior in analytical techniques such as mass spectrometry .
Table 2: Predicted Collision Cross Section Values for Various Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.07431 | 150.9 |
| [M+Na]+ | 255.05625 | 161.4 |
| [M+NH4]+ | 250.10085 | 159.5 |
| [M+K]+ | 271.03019 | 155.3 |
| [M-H]- | 231.05975 | 155.5 |
| [M+Na-2H]- | 253.04170 | 157.6 |
| [M]+ | 232.06648 | 154.0 |
| [M]- | 232.06758 | 154.0 |
These physical properties play a crucial role in determining the compound's behavior in biological systems, its interaction with target proteins, and its potential applications in drug development and other fields .
Synthesis Methods
The synthesis of 2-Amino-5-benzylthiophene-3-carboxamide can be achieved through several methods, with the Gewald reaction being one of the most widely employed approaches for obtaining 2-aminothiophene derivatives.
Gewald Reaction
The Gewald reaction represents a versatile and efficient method for synthesizing substituted 2-aminothiophenes, including 2-Amino-5-benzylthiophene-3-carboxamide. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The general mechanism proceeds through the formation of an intermediate that undergoes cyclization to form the thiophene ring with the amino group at position 2.
The synthesis typically begins with the reaction of a suitable benzyl-containing substrate with ethyl cyanoacetate and elemental sulfur in the presence of a base such as diethylamine. The reaction conditions can be optimized to improve yield and purity .
Alternative Synthetic Routes
While the Gewald reaction is the predominant method, alternative synthetic pathways have been explored for the preparation of 2-aminothiophene derivatives. These include:
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The reaction of α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides, which proceeds through Michael addition followed by intramolecular cyclization .
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Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization, which has been used to synthesize related 2-amino-4,5-dihydrothiophene-3-carbonitriles .
These synthetic approaches can be adapted for the specific preparation of 2-Amino-5-benzylthiophene-3-carboxamide with appropriate modifications to the starting materials.
Biological Activity
2-Amino-5-benzylthiophene-3-carboxamide and structurally related 2-aminothiophene derivatives exhibit diverse biological activities, with particular promise in antimicrobial and anticancer applications.
Antimicrobial Activity
The antimicrobial properties of 2-aminothiophene derivatives have been extensively studied, with particular focus on their activity against Mycobacterium tuberculosis. The structural features of these compounds, including the amino group at position 2 and the carboxamide at position 3, appear to be critical for their antibacterial efficacy.
A closely related compound, 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid derivative, has shown potent activity against M. tuberculosis ATCC 27294 with a minimum inhibitory concentration (MIC) value of 1.9 μM when evaluated using the Microplate Alamar Blue Assay (MABA) .
Table 3: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives Against Mycobacterium tuberculosis
| Compound | MIC Value | Testing Method |
|---|---|---|
| 2-amino-5-(4-(benzyloxy)benzyl)thiophene-3-carboxylic acid derivative (8b) | 1.9 μM | Microplate Alamar Blue Assay |
| 2-Amino-N-benzyl-5-phenylthiophene-3-carboxamide (60) | Not specified | Modified 96-well microplate Alamar blue assay |
The mechanism of antimicrobial action for these compounds often involves interaction with enzymes critical for bacterial survival, such as those involved in fatty acid synthesis. The specific mechanisms may include inhibition of enzymes in the mycolic acid biosynthesis pathway, which is essential for the cell wall integrity of Mycobacterium tuberculosis .
Applications in Medicinal Chemistry
The structural features and biological activities of 2-Amino-5-benzylthiophene-3-carboxamide position it as a valuable compound in medicinal chemistry with diverse applications.
Building Block for Drug Discovery
2-Aminothiophenes, including 2-Amino-5-benzylthiophene-3-carboxamide, serve as versatile building blocks for the synthesis of more complex bioactive molecules . The presence of the amino group at position 2 and the carboxamide at position 3 provides reactive sites for further derivatization, enabling the creation of diverse chemical libraries for structure-activity relationship studies.
These compounds can be transformed into various heterocyclic systems with enhanced biological properties. For example, 2-aminothiophenes can be converted to thieno[2,3-d]pyrimidines through reactions with formaldehyde and primary amines under Mannich conditions .
Antimicrobial Drug Development
Given the promising activity against Mycobacterium tuberculosis demonstrated by 2-aminothiophene derivatives, 2-Amino-5-benzylthiophene-3-carboxamide represents a potential lead compound for the development of new anti-tuberculosis agents . With the rising challenge of drug-resistant tuberculosis strains, novel compounds with unique mechanisms of action are urgently needed.
The compound's specific structural features may allow it to interact with critical enzymes in the mycolic acid biosynthesis pathway, such as Pks13 or Ag85C, which are essential for the bacterial cell wall formation . Inhibition of these enzymes can disrupt cell wall integrity, leading to bacterial death.
Cancer Therapeutics
The potential anticancer properties of 2-aminothiophene derivatives make 2-Amino-5-benzylthiophene-3-carboxamide a candidate for further exploration in cancer drug discovery . The ability to induce apoptosis in cancer cells through mechanisms such as topoisomerase II inhibition represents a valuable therapeutic approach.
Further modifications of the basic structure could enhance selectivity for cancer cells, reduce potential side effects, and improve pharmacokinetic properties, potentially leading to the development of new chemotherapeutic agents.
| Hazard Category | Classification | Pictogram |
|---|---|---|
| Skin irritation | Category 2 | Warning |
| Eye irritation | Category 2A | Warning |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system | Warning |
Hazard Statements and Precautionary Measures
The following hazard statements are associated with 2-Amino-5-benzylthiophene-3-carboxamide :
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
To minimize risks when handling this compound, the following precautionary measures should be followed:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash skin thoroughly after handling
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P271: Use only outdoors or in a well-ventilated area
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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P362: Take off contaminated clothing and wash before reuse
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P403+P233: Store in a well-ventilated place. Keep container tightly closed
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P405: Store locked up
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P501: Dispose of contents/container to an approved waste disposal plant
These safety considerations are essential for researchers, laboratory personnel, and others who may work with this compound to prevent potential adverse health effects .
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